molecular formula C10H13FN2 B594963 5-Fluoro-2-(piperidin-1-yl)pyridine CAS No. 1287218-71-6

5-Fluoro-2-(piperidin-1-yl)pyridine

Cat. No.: B594963
CAS No.: 1287218-71-6
M. Wt: 180.226
InChI Key: MBKOZTCIBFWICF-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-1-yl)pyridine is a fluorinated heterocyclic compound that features a pyridine ring substituted with a fluorine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(piperidin-1-yl)pyridine typically involves the nucleophilic substitution of a fluorine atom on a pyridine ring. One common method involves the reaction of 2-chloro-5-fluoropyridine with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(piperidin-1-yl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

5-Fluoro-2-(piperidin-1-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity.

    5-Fluoro-2-methylpyridine: Another fluorinated pyridine with a methyl group instead of a piperidine ring.

    2-(Piperidin-1-yl)pyridine: Lacks the fluorine atom but has a similar piperidine substitution.

Uniqueness

5-Fluoro-2-(piperidin-1-yl)pyridine is unique due to the presence of both a fluorine atom and a piperidine ring, which confer distinct electronic and steric properties. These features make it a valuable compound for designing molecules with specific biological activities and chemical reactivities .

Properties

IUPAC Name

5-fluoro-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKOZTCIBFWICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693202
Record name 5-Fluoro-2-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287218-71-6
Record name 5-Fluoro-2-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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